1-Dodecanamine, N-dodecyl-N-methyl-

Physical Chemistry Formulation Science Process Engineering

1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4), also known as N,N-didodecylmethylamine or MA1212, is a tertiary amine featuring two C12 alkyl chains and a methyl group on the nitrogen atom. It is a hydrophobic, water-insoluble liquid at ambient temperature, primarily utilized as a versatile intermediate for synthesizing double-chain cationic surfactants and quaternary ammonium compounds.

Molecular Formula C25H53N
Molecular Weight 367.7 g/mol
CAS No. 2915-90-4
Cat. No. B052020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecanamine, N-dodecyl-N-methyl-
CAS2915-90-4
SynonymsN-Dodecyl-N-methyl-1-dodecanamine;  Dilaurylmethylamine;  Dilaurylmonomethylamine;  Farmin M 2-2095;  Farmin M2 20;  Methyldidodecylamine;  N,N-Didodecyl-N-methylamine;  N,N-Didodecylmethylamine;  N-Dodecyl-N-methyldodecan-1-amine;  N-Methyl-N,N-didodecylamin
Molecular FormulaC25H53N
Molecular Weight367.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(C)CCCCCCCCCCCC
InChIInChI=1S/C25H53N/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3
InChIKeyUWHRNIXHZAWBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4): A Di-C12 Tertiary Amine Surfactant Intermediate


1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4), also known as N,N-didodecylmethylamine or MA1212, is a tertiary amine featuring two C12 alkyl chains and a methyl group on the nitrogen atom . It is a hydrophobic, water-insoluble liquid at ambient temperature, primarily utilized as a versatile intermediate for synthesizing double-chain cationic surfactants and quaternary ammonium compounds [1]. Its molecular structure imparts distinct physicochemical properties compared to monoalkyl amines, trialkyl amines, and primary/secondary amine analogs, making it a specialized building block in applications demanding specific hydrophobic-hydrophilic balance and tailored surface activity.

Why Substituting 1-Dodecanamine, N-dodecyl-N-methyl- with Common Alkyl Amines Compromises Performance


Substituting 1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4) with simpler alkyl amines like dodecylamine or N,N-dimethyldodecylamine introduces significant structural and functional divergences. As a di-C12 tertiary amine, 2915-90-4 occupies a unique physicochemical niche: its branched, dialkyl architecture provides a distinct balance of hydrophobicity, steric bulk, and nucleophilicity compared to linear primary or single-chain tertiary amines. These differences translate directly into altered physical handling (liquid vs. solid at room temperature), divergent surfactant packing at interfaces, and the unique ability to serve as a direct precursor to high-performance double-chain quaternary ammonium salts [1]. Generic substitution, without accounting for these quantifiable structural effects, can lead to suboptimal formulation stability, reduced efficacy in derivatization reactions, or unexpected changes in surface activity profiles. The following evidence quantifies these critical differentiators.

Quantitative Evidence for Selecting 1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4) Over Closest Analogs


Lower Melting Point vs. Dodecylamine Enables Room-Temperature Liquid Handling

1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4) exhibits a melting point of 16 °C , in contrast to the primary amine analog dodecylamine (CAS 124-22-1) which melts at 28–32 °C . This 12–16 °C lower melting point means 2915-90-4 remains a free-flowing liquid at typical ambient laboratory and plant temperatures (20–25 °C), whereas dodecylamine requires heating or solvent dilution for transfer and processing.

Physical Chemistry Formulation Science Process Engineering

Dialkyl Structure as Direct Precursor to High-Performance Double-Chain Quaternary Ammonium Salts

The dual C12 alkyl chains of 1-Dodecanamine, N-dodecyl-N-methyl- (2915-90-4) uniquely position it as the direct precursor for synthesizing double-chain quaternary ammonium salts such as D1217 (benzyl quaternary) and D1221 (methyl quaternary) [1]. In contrast, single-chain tertiary amines like N,N-dimethyldodecylamine (CAS 112-18-5) can only yield single-chain quats, which exhibit fundamentally different aggregation behavior and performance. Double-chain quaternary ammonium surfactants generally demonstrate lower critical micelle concentrations (CMCs) and enhanced fabric softening and biocidal efficacy compared to their single-chain counterparts, a performance delta directly attributable to the dialkyl architecture of the starting amine [2].

Surfactant Synthesis Biocides Fabric Softeners

Reduced Membrane Sorption Affinity vs. Linear Alkylamine Analogs

A systematic study on the sorption of 19 cationic surfactants to phospholipid bilayer membranes (as a model for cell membranes and bioaccumulation) demonstrated that, based on the number of carbon atoms, dialkylamines show a considerably lower sorption affinity than linear alkylamine analogues [1]. This class-level finding implies that 1-Dodecanamine, N-dodecyl-N-methyl- (a di-C12 tertiary amine) and its derived surfactants may exhibit reduced bioaccumulation potential or altered membrane interaction profiles compared to surfactants derived from monoalkyl amines like dodecylamine or N,N-dimethyldodecylamine, which possess a more linear molecular geometry.

Environmental Fate Toxicology Bioaccumulation

Intermediate Hydrophobicity and Physical State Between Mono- and Trialkyl Tertiary Amines

1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4) presents a melting point (16 °C) that strategically positions it between the low-melting single-chain tertiary amine N,N-dimethyldodecylamine (mp -20 °C) and the high-melting primary amine dodecylamine (mp 28–32 °C) . Compared to the trialkyl analog trioctylamine (mp -34 °C), 2915-90-4 offers a significantly higher melting point, indicating stronger intermolecular cohesion that may translate to more robust adsorbed films in applications like corrosion inhibition or mineral flotation [1].

Structure-Property Relationship Formulation Design Solvent Selection

Consistent, High-Purity Supply from Reputable Global Vendors for Reproducible Research and Industrial Scale-Up

1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4) is offered with a guaranteed minimum purity of >95.0% (by GC and non-aqueous titration) from major international suppliers like Tokyo Chemical Industry (TCI) . This level of analytical specification and batch-to-batch consistency contrasts with many niche or less common alkyl amines that may only be available from smaller vendors with variable purity, limited documentation, and uncertain supply chains. For example, while N-methyldodecylamine (CAS 7311-30-0) is available, its physical form is reported as a white solid with melting point <30°C, and purity specifications can vary significantly across suppliers .

Chemical Sourcing Quality Control Reproducibility

Optimal Application Scenarios for 1-Dodecanamine, N-dodecyl-N-methyl- (CAS 2915-90-4) Based on Quantitative Differentiation


Synthesis of High-Performance Double-Chain Quaternary Ammonium Biocides and Fabric Softeners

Leverage 2915-90-4 as the essential dialkylamine precursor for manufacturing D1217 and D1221 double-chain quaternary ammonium salts. These derivatives are critical for formulating premium fabric softeners and disinfectants where superior surface substantivity and antimicrobial efficacy are required. The double-chain architecture, directly derived from 2915-90-4, yields lower CMCs and enhanced performance compared to single-chain quats from alternatives like N,N-dimethyldodecylamine [1].

Formulation of Corrosion Inhibitors and Mineral Flotation Collectors with Balanced Hydrophobicity

Employ 2915-90-4 in corrosion inhibitor packages and mineral flotation processes where a liquid, high-molecular-weight amine with strong surface adsorption is needed. Its melting point of 16 °C ensures easy handling and dispersion in aqueous/organic blends without heating, while its dual C12 chains provide robust film formation on metal or mineral surfaces, outperforming lower-melting trialkylamines like trioctylamine (mp -34 °C) which may yield weaker adsorbed layers [1].

Development of Surfactants with Reduced Environmental Membrane Sorption Profile

Utilize 2915-90-4 as a building block for cationic surfactants intended for applications where reduced bioaccumulation potential is desired, such as in certain agrochemical formulations or environmentally friendly consumer products. Class-level evidence indicates that dialkylamines exhibit lower sorption affinity to phospholipid membranes compared to linear alkylamines [2]. This property can guide the design of molecules with altered environmental fate and toxicity profiles.

Reproducible Academic and Industrial R&D Requiring High-Purity Tertiary Amine Standards

Select 2915-90-4 from established global vendors (e.g., TCI) for fundamental studies on amine oxide synthesis, phase transfer catalysis, or model surfactant systems. The guaranteed purity >95.0% and well-defined liquid physical state at 20 °C ensure reproducible experimental conditions and reliable kinetic data, avoiding the batch-to-batch variability often encountered with less common secondary or mixed alkyl amines .

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